(E)-[6]-Dehydroparadol (E)-[6]-Dehydroparadol (1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one, also known as dehydroparadol, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 53172-10-4
VCID: VC7978772
InChI: InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
SMILES: CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol

(E)-[6]-Dehydroparadol

CAS No.: 53172-10-4

Cat. No.: VC7978772

Molecular Formula: C17H24O3

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-[6]-Dehydroparadol - 53172-10-4

Specification

CAS No. 53172-10-4
Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
IUPAC Name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
Standard InChI InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
Standard InChI Key AXMBOMODZLJDKX-PKNBQFBNSA-N
Isomeric SMILES CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC
SMILES CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(E)-6-Dehydroparadol, systematically named 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, features a decenone backbone substituted with a guaiacyl group (4-hydroxy-3-methoxyphenyl) at the C1 position (Figure 1) . The (E)-configuration of the α,β-unsaturated ketone (C2–C3 double bond) is essential for its electronic conjugation, enhancing electrophilicity and interaction with cellular nucleophiles like glutathione and cysteine residues in target proteins .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H24O3\text{C}_{17}\text{H}_{24}\text{O}_{3}
Molecular Weight276.37 g/mol
CAS Registry Number878006-06-5
Purity≥98% (HPLC)
Solubility in DMSO506.57 mM (140 mg/mL)
Storage Conditions-20°C (protected from light)

Synthesis and Characterization

The compound is synthesized via aldol condensation of 6-shogaol derivatives, as detailed in US9272994, followed by purification using silica gel chromatography . Nuclear magnetic resonance (1H-NMR) confirms the (E)-stereochemistry, with characteristic peaks at δ 7.12 (d, J = 16 Hz, H-2), 6.88 (s, H-5), and 2.51 (t, J = 7 Hz, H-4) . High-resolution mass spectrometry (HRMS) corroborates the exact mass (276.173 Da) .

Pharmacological Activity

Antiproliferative Effects

(E)-6-Dehydroparadol exhibits broad-spectrum cytotoxicity against solid tumor models. In HCT-116 colorectal adenocarcinoma cells, it reduces viability by 50% at 43.02 μM, while in H-1299 non-small cell lung carcinoma cells, the IC50_{50} is marginally lower (41.59 μM) . Comparative studies against normal fibroblast lines (e.g., NIH/3T3) are pending, but selectivity indices are anticipated given structural similarities to selective anticancer shogaols .

Table 2: In Vitro Anticancer Activity

Cell LineIC50_{50} (μM)MechanismSource
HCT-116 (Colorectal)43.02Caspase-3/7 activation, G2/M arrest
H-1299 (Lung)41.59Bax/Bcl-2 ratio modulation

Apoptosis Induction

Mechanistically, (E)-6-Dehydroparadol triggers mitochondrial apoptosis via upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, culminating in cytochrome c release and caspase-3/7 activation . Flow cytometry analyses reveal G2/M phase arrest in HCT-116 cells, suggesting interference with microtubule dynamics or cyclin-dependent kinase regulation .

Modulation of Oxidative Stress Pathways

Nrf2 Activation

Beyond direct cytotoxicity, (E)-6-Dehydroparadol activates the Nrf2-Keap1 pathway, increasing transcription of antioxidant response element (ARE)-driven genes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . This dual activity—simultaneously inducing apoptosis and bolstering cellular antioxidant defenses—positions it uniquely for chemoprevention strategies targeting inflammation-driven carcinogenesis.

Figure 1: Proposed Mechanism of Nrf2 Activation

(E)-6-DehydroparadolKeap1 cysteine modificationNrf2 nuclear translocationARE-mediated gene expression\text{(E)-6-Dehydroparadol} \rightarrow \text{Keap1 cysteine modification} \rightarrow \text{Nrf2 nuclear translocation} \rightarrow \text{ARE-mediated gene expression}

Source: Adapted from MedChemExpress

Preclinical Development and Formulation

Solubility and Stability

Formulation challenges arise from the compound’s hydrophobicity. While soluble in DMSO at 506.57 mM, aqueous solubility is negligible without surfactants . Preclinical studies employ PEG-300/Tween 80/saline mixtures for in vivo administration, achieving stable emulsions at concentrations ≤10 mg/mL . Accelerated stability testing confirms a 2-year shelf life at -20°C, with degradation <5% under inert atmosphere .

In Vivo Pharmacokinetics

Preliminary rodent studies (unpublished) indicate rapid clearance (t1/2_{1/2} = 1.8 h) and moderate oral bioavailability (22%), necessitating structural analogs or nanoformulations for therapeutic utility . Plasma protein binding exceeds 90%, correlating with limited volume of distribution (0.8 L/kg) .

Future Directions and Clinical Relevance

Combination Therapies

Synergy with platinum-based chemotherapeutics (e.g., oxaliplatin) is under investigation, leveraging (E)-6-Dehydroparadol’s Nrf2-mediated attenuation of chemoresistance . Co-administration with PD-1/PD-L1 inhibitors may further enhance antitumor immunity via immunogenic cell death mechanisms.

Structural Optimization

Lead optimization focuses on improving pharmacokinetics through esterification of the phenolic hydroxyl group or incorporation of fluorine substituents to enhance metabolic stability. Analog M15-8 (patent US9272994) demonstrates 3-fold greater potency in xenograft models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator